molecular formula C50H36N2O2 B14194484 Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione CAS No. 847755-82-2

Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione

Cat. No.: B14194484
CAS No.: 847755-82-2
M. Wt: 696.8 g/mol
InChI Key: LUOUUDQHANWAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with diphenylamino groups and an ethane-1,2-dione linkage, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione involves its interaction with specific molecular targets. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The pathways involved include the generation of singlet oxygen and other reactive intermediates that induce cell apoptosis .

Comparison with Similar Compounds

  • 1,2-Bis(4-tert-butylphenyl)ethane-1,2-dione
  • 1,2-Bis(4-methylphenyl)ethane-1,2-dione
  • 1,2-Bis(4-bromophenyl)ethane-1,2-dione

Comparison: Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione is unique due to its diphenylamino groups, which impart distinct electronic and photophysical properties. Compared to similar compounds, it exhibits higher fluorescence quantum yield and better stability under physiological conditions, making it more suitable for applications in photodynamic therapy and electronic devices .

Properties

CAS No.

847755-82-2

Molecular Formula

C50H36N2O2

Molecular Weight

696.8 g/mol

IUPAC Name

1,2-bis[4-[4-(N-phenylanilino)phenyl]phenyl]ethane-1,2-dione

InChI

InChI=1S/C50H36N2O2/c53-49(41-25-21-37(22-26-41)39-29-33-47(34-30-39)51(43-13-5-1-6-14-43)44-15-7-2-8-16-44)50(54)42-27-23-38(24-28-42)40-31-35-48(36-32-40)52(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H

InChI Key

LUOUUDQHANWAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C(=O)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.